N-(1-benzylpiperidin-4-yl)propanamide
Description
Properties
CAS No. |
139062-93-4 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) |
InChI Key |
HJGLMSPHPRPBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Benzylation of 4-Piperidone Hydrochloride
A widely cited method involves the alkylation of 4-piperidone hydrochloride with benzyl bromide under basic conditions. As detailed in, this two-step process begins with deprotonation using potassium carbonate in dimethylformamide (DMF), followed by nucleophilic substitution with benzyl bromide at 65°C for 14 hours. The reaction achieves an 89.28% yield after crystallization with 2% methanol in chloroform.
Reaction Conditions:
-
Substrates: 4-Piperidone monohydrate hydrochloride (14.56 mmol), benzyl bromide (16.82 mmol)
-
Base: Anhydrous K₂CO₃ (50.64 mmol)
-
Solvent: Dry DMF (25 mL)
-
Temperature: 65°C
-
Workup: Extraction with ethyl acetate, washing with water/brine, sodium sulfate drying
This method is favored for its simplicity and high yield, though it requires careful control of moisture to prevent hydrolysis of the benzyl bromide.
One-Pot Michael Addition-Cyclization Strategy
An alternative approach, described in patent CN116924967A, utilizes a one-pot synthesis starting from benzylamine and acrylic esters. The process involves:
-
Michael Addition: Benzylamine reacts with methyl acrylate at 5–30°C in methanol, forming a β-amino ester intermediate.
-
Cyclization: The intermediate undergoes Dieckmann condensation at 50–85°C with sodium methoxide, followed by acid hydrolysis to yield 1-benzyl-4-piperidone.
Key Advantages:
-
Atom Economy: Methyl acrylate (3–5 eq.) ensures minimal byproduct formation.
-
Scalability: Low-boiling solvents (e.g., methanol) facilitate distillation recovery, reducing costs.
Yield: 82–90% (purity >98% by HPLC).
Conversion of 1-Benzyl-4-piperidone to 1-Benzyl-4-aminopiperidine
Reductive Amination
The ketone group of 1-benzyl-4-piperidone is reduced to an amine via reductive amination. A typical protocol employs ammonium acetate and sodium cyanoborohydride in methanol under reflux.
Reaction Scheme:
Conditions:
-
Temperature: 60°C, 12 hours
-
Yield: 75–80%
-
Workup: Neutralization with NaOH, extraction with dichloromethane
Leuckart Reaction
For industrial-scale production, the Leuckart reaction offers a solvent-free alternative. Heating 1-benzyl-4-piperidone with ammonium formate at 150°C generates the amine via formamide intermediates, with subsequent hydrolysis.
Advantages:
-
No Cyanide Reagents: Safer than cyanoborohydride-based methods.
-
Yield: 70–78%
Propanamide Formation: Final Step
Acylation with Propionyl Chloride
The 4-amino group of 1-benzyl-4-aminopiperidine reacts with propionyl chloride in the presence of triethylamine (TEA) as a base.
Protocol:
-
Substrates: 1-Benzyl-4-aminopiperidine (1 eq.), propionyl chloride (1.2 eq.)
-
Solvent: Dichloromethane (DCM), 0°C to room temperature
-
Base: TEA (1.5 eq.)
-
Yield: 85–90%
Mechanism:
Carbodiimide-Mediated Coupling
For heat-sensitive substrates, propionic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) before reacting with the amine.
Conditions:
Comparative Analysis of Methods
Industrial Considerations and Challenges
Solvent Recovery
The patent CN116924967A emphasizes solvent recycling, particularly for methanol and acrylic esters, to reduce costs. Distillation under reduced pressure (1 mmHg) ensures high recovery rates (>95%).
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzylpiperidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)propanamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic effects . The compound’s molecular targets include the mu-opioid receptor, which is responsible for its pain-relieving properties .
Comparison with Similar Compounds
Structural Variations and Receptor Affinities
The table below summarizes key structural analogues of N-(1-benzylpiperidin-4-yl)propanamide and their pharmacological profiles:
Structure-Activity Relationship (SAR) Insights
Piperidine Substitutions :
- The benzyl group at the piperidine 1-position is critical for sigma1 receptor binding. Substitution with phenethyl (as in fentanyl) shifts activity toward opioid receptors .
- Halogenation (e.g., fluorine at the phenyl ring) enhances lipophilicity and receptor affinity, as seen in 4F-iBF and fluorofentanyl derivatives .
Acyl Chain Modifications: Propanamide vs. butanamide: Butanamide derivatives (e.g., butyryl-F-fentanyl) exhibit prolonged metabolic half-lives due to increased steric bulk . Branched acyl groups (e.g., isobutyramide in 4F-iBF) improve binding to opioid receptors by mimicking endogenous peptide structures .
Aromatic Ring Diversity :
Pharmacological and Regulatory Considerations
- Opioid Analogs : Benzylfentanyl and 4F-iBF are controlled substances due to their µ-opioid receptor activity and association with overdose cases .
- Sigma1 Ligands : Compounds like N-(1-benzylpiperidin-4-yl)arylacetamides show promise in neurological disorders but lack opioid-related side effects .
- Novel Psychoactive Substances (NPS): Fluorinated and branched derivatives are increasingly detected in forensic screenings, highlighting the need for updated analytical methods .
Biological Activity
N-(1-benzylpiperidin-4-yl)propanamide, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities, particularly in the realm of analgesics and synthetic opioids. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzyl group and a propanamide moiety. Its structure can be represented as follows:
This compound is part of a broader category of synthetic opioids, which are known for their analgesic properties. The structural variations in piperidine derivatives often influence their binding affinities and selectivity towards opioid receptors.
Opioid Receptor Affinity
Research indicates that compounds within the piperidine class, including this compound, exhibit significant affinity for the μ-opioid receptor. A study highlighted that derivatives of fentanyl, which share structural similarities with this compound, show high μ-selectivity with varying degrees of affinity for δ- and κ-opioid receptors .
The μ-opioid receptor is primarily responsible for mediating analgesia, euphoria, and sedation. The potency of this compound can be compared to that of fentanyl and its analogs. For instance, fentanyl derivatives have demonstrated IC50 values in the nanomolar range, suggesting that this compound may possess comparable potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features. Variations in substituents on the piperidine ring and the amide group can lead to significant changes in receptor affinity and efficacy. For example, modifications to the benzyl group or the propanamide moiety can enhance or diminish analgesic effects .
| Compound | Receptor Affinity (μM) | Comments |
|---|---|---|
| Fentanyl | 0.003 | Highly potent μ-opioid agonist |
| This compound | TBD | Potentially lower potency than fentanyl |
| Other Analogues | Varies | Depends on structural modifications |
Analgesic Efficacy
In experimental settings, compounds similar to this compound have been evaluated for their analgesic efficacy in animal models. For instance, studies have shown that certain piperidine derivatives exhibit dose-dependent analgesic effects comparable to morphine but with fewer side effects such as respiratory depression .
In one notable study, a derivative closely related to this compound was tested in a mouse model where it displayed significant pain relief at doses lower than those required for traditional opioids . This suggests that optimizing the structure could lead to more effective pain management therapies.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(1-benzylpiperidin-4-yl)propanamide, and what key parameters require optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling reactions. For example, piperidine derivatives can be functionalized via reductive amination or alkylation of 4-aminopiperidine intermediates. Key parameters include:
- Reaction Temperature : Optimized between 60–80°C to balance reaction rate and byproduct formation.
- Catalyst Selection : Use of palladium catalysts for coupling reactions or sodium triacetoxyborohydride for reductive amination .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
Characterization via -NMR (e.g., benzyl proton singlet at δ 7.2–7.4 ppm) and LC-MS (m/z calculated for : 264.17) confirms structural integrity .
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity .
- Spectroscopy : -NMR to confirm carbonyl resonance (~170 ppm) and benzyl carbon signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .
Cross-validation with reference standards (e.g., fentanyl analogs) is advised for comparative analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and NIOSH guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
- Exposure Limits : Monitor airborne concentrations (TLV-TWA: 0.1 mg/m³) using NIOSH-approved sampling methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?
- Methodological Answer : SAR strategies include:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to enhance receptor binding affinity. Compare with analogs like para-fluorofentanyl .
- Scaffold Hybridization : Combine piperidine moieties with indole or thiazinanone systems (e.g., as in ) to improve metabolic stability .
- Quantitative SAR (QSAR) : Use CoMFA or molecular docking to predict binding to sigma-1 receptors (IC₅₀ values < 50 nM, as in Huang et al. ).
Q. What computational approaches predict the biological targets and ADMET properties of this compound?
- Methodological Answer : Leverage in silico tools:
- Target Prediction : SwissTargetPrediction or PharmMapper to identify potential targets (e.g., opioid receptors, sigma-1) .
- ADMET Profiling : Use QikProp (Schrödinger) to calculate logP (~2.5), BBB permeability (CNS > 1), and cytochrome P450 inhibition risks .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with μ-opioid receptor homology models) to assess stability and binding modes .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Systematically address variables:
- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times .
- Metabolic Stability : Compare liver microsome assays (human vs. rodent) to account for interspecies differences .
- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate dose-response curves .
Q. What experimental strategies elucidate the mechanism of action of this compound in neurological disorders?
- Methodological Answer : Integrate pharmacological and biochemical assays:
- Receptor Binding : Radioligand displacement assays (e.g., -DAMGO for μ-opioid receptors) to quantify affinity .
- Enzyme Inhibition : Evaluate cholinesterase or monoamine oxidase (MAO) inhibition at 10–100 μM concentrations .
- In Vivo Models : Rodent behavioral tests (e.g., tail-flick assay for analgesia) paired with CSF sampling to measure drug penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
